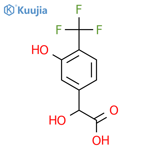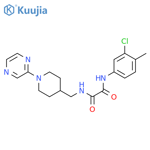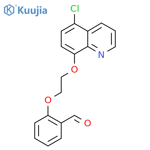2,5-ジ置換チアゾール
2,5-ジ置換チアゾールは、チアゾール環の2および5位に置換基を導入した有機ヘテロサイクル化合物であり、芳香族性と電子特性を併せ持つ構造を持っています。この化合物群は、医薬品や農薬の合成における重要な中間体として機能し、特定の反応条件における選択性や安定性を向上させることが可能です。また、多様な官能基導入により物性調整が可能で、複雑な分子設計において高い柔軟性を示します。熱的・化学的安定性が高く、幅広い反応環境での適用が期待されます。

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
 |
2-(2-Bromothiazol-5-yl)acetic acid | 1211523-95-3 | C5H4BrNO2S |
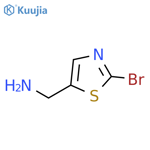 |
(2-bromo-1,3-thiazol-5-yl)methanamine hydrochloride | 1001413-46-2 | C4H6BrClN2S |
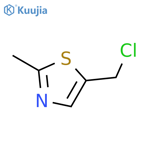 |
5-(chloromethyl)-2-methyl-1,3-thiazole | 63140-11-4 | C5H6ClNS |
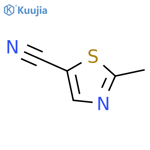 |
2-Methyl-thiazole-5-carbonitrile | 65735-10-6 | C5H4N2S |
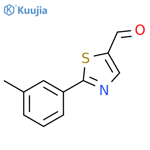 |
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde | 921061-16-7 | C11H9NOS |
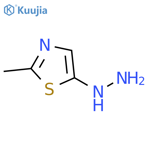 |
5-hydrazinyl-2-methyl-1,3-thiazole | 933696-55-0 | C4H7N3S |
 |
2-(propan-2-yl)-1,3-thiazol-5-amine | 933683-64-8 | C6H10N2S |
 |
2-Ethylthiazole-5-carbaldehyde | 933683-87-5 | C6H7NOS |
 |
3-(2-Aminothiazol-5-yl)propan-1-ol | 1000517-70-3 | C6H10N2OS |
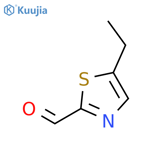 |
5-ethyl-1,3-thiazole-2-carbaldehyde | 339989-68-3 | C6H7NOS |
関連文献
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
推奨される供給者
-
Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品

